molecular formula C7H8BrNO B591530 (2-Amino-4-bromophenyl)methanol CAS No. 946122-05-0

(2-Amino-4-bromophenyl)methanol

Cat. No.: B591530
CAS No.: 946122-05-0
M. Wt: 202.051
InChI Key: JHLFDAZFHWATIS-UHFFFAOYSA-N
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Description

(2-Amino-4-bromophenyl)methanol is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol It is characterized by the presence of an amino group (-NH2) and a bromine atom (-Br) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)

Scientific Research Applications

(2-Amino-4-bromophenyl)methanol has several applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305, P338, and P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-bromophenyl)methanol typically involves the bromination of 2-aminophenylmethanol. One common method includes the reaction of 2-aminophenylmethanol with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows: [ \text{C6H4(NH2)CH2OH} + \text{Br2} \rightarrow \text{C6H3(NH2)(Br)CH2OH} + \text{HBr} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-4-bromophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

    Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of (2-Amino-4-bromophenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins, thereby modulating their activity .

Comparison with Similar Compounds

    2-Amino-4-bromophenol: Similar structure but lacks the hydroxymethyl group.

    2-Amino-4-chlorophenyl)methanol: Chlorine atom instead of bromine.

    2-Amino-4-fluorophenyl)methanol: Fluorine atom instead of bromine.

Uniqueness: (2-Amino-4-bromophenyl)methanol is unique due to the presence of both an amino group and a bromine atom on the benzene ring, along with a hydroxymethyl group.

Properties

IUPAC Name

(2-amino-4-bromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLFDAZFHWATIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702898
Record name (2-Amino-4-bromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946122-05-0
Record name (2-Amino-4-bromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-4-bromophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of (4-bromo-2-nitro-phenyl)-methanol (1.85 g, 7.97 mmol), iron powder (2.23 g, 39.9 mmol), ammonium chloride (213 mg, 3.99 mmol), ethanol (20 mL), and water (10 mL) was heated at 75° C. for 1 h, then after cooling filtered through a pad of diatomaceous earth. The filtrate was evaporated and the residue partitioned between ethyl acetate and water, the organic layer was washed with brine, dried (MgSO4), and evaporated to produce (2-amino-4-bromo-phenyl)-methanol (1.53 g, 90%). Off-white solid, MS (EI)=201.0 (M+).
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
2.23 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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